4-[(E)-2-(4-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
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Overview
Description
The compound “4-[(E)-2-(4-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline” is a chemical compound with several synonyms . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a thieno[3,2-c]quinoline core, which is a bicyclic system containing a thiophene and a quinoline ring. This core is substituted at the 4-position with an (E)-2-(4-fluorophenyl)ethenyl group and at the 6-position with a phenoxy group .Physical and Chemical Properties Analysis
This compound has a molecular formula of C25H18FNOS and a molecular weight of 399.48. Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Structural and Optical Properties
Studies have investigated the structural and optical characteristics of related quinoline derivatives, highlighting their potential in materials science. For instance, the polycrystalline nature of certain quinoline derivatives in powder form and their transformation into nanocrystallites within an amorphous matrix upon thermal deposition for thin-film formation have been documented. These compounds exhibit significant optical properties, such as absorption parameters and electron transition types, determined through spectrophotometer measurements. This research underscores the utility of quinoline derivatives in developing advanced optical materials (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photophysical Properties
Quinoline derivatives have been synthesized and evaluated for their photophysical behaviors, demonstrating unique emission patterns and thermal stability. These properties are critical for applications in fluorescence spectroscopy and bioimaging, where the sensitivity and selectivity of fluorophores are paramount. The study of azole-quinoline-based fluorophores reveals their potential for use in solvent polarity studies and as materials for optical sensors and imaging agents (Padalkar & Sekar, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[(E)-2-(4-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FNOS/c26-18-12-9-17(10-13-18)11-14-22-20-15-16-29-25(20)21-7-4-8-23(24(21)27-22)28-19-5-2-1-3-6-19/h1-14H,15-16H2/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCZVNAFWZTWBH-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)C=CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)/C=C/C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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